2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-14-5-3-13(4-6-14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVVFBGNFIVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring, a pyridine moiety, and an ethoxyphenyl group. The presence of these functional groups contributes to its biological activities.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. A study highlighted that certain triazole-thione hybrids exhibited minimum inhibitory concentrations (MICs) as low as 0.046 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics like vancomycin .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Triazole-Thione Hybrid | 0.046 | MRSA |
| Vancomycin | 0.68 | MRSA |
| Ciprofloxacin | 2.96 | MRSA |
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. A review indicated that certain heterocyclic compounds demonstrated significant antiviral activities against various viruses including Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV). The IC50 values for some derivatives were reported to be as low as 4.5 μg/100 μl against CV-B4 and 6.3 μg/100 μl against HSV-1 .
Anticancer Properties
Triazoles have been recognized for their anticancer properties as well. The compound under investigation has been linked to inhibition of cancer cell proliferation in vitro. For example, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing transition metal complexes of related triazole compounds, which demonstrated enhanced biological activities compared to their non-complexed forms . These complexes showed promising results in antibacterial assays.
- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles indicated that modifications on the phenyl ring significantly influenced antimicrobial potency. Electron-donating groups were found to enhance activity against specific pathogens .
Scientific Research Applications
Antiviral Activity
Triazole derivatives have shown significant antiviral properties. Research indicates that compounds similar to 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit activity against a range of viruses, including HIV and influenza. The presence of the triazole ring enhances the compound's ability to inhibit viral replication by interfering with viral enzymes or host cell interactions .
Case Study:
A study focusing on triazole derivatives reported that modifications in the side chains could enhance antiviral efficacy. Compounds with pyridine moieties demonstrated improved activity against herpes simplex virus (HSV) and other RNA viruses .
Anticancer Properties
Research has also highlighted the potential anticancer properties of triazole derivatives. The compound's structure allows it to interact with various biological targets, including DNA and RNA synthesis pathways, making it a candidate for further development in cancer therapeutics.
Case Study:
A series of triazole-containing compounds were evaluated for their cytotoxic effects against different cancer cell lines. Results indicated that specific substitutions on the triazole ring enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .
Fungicidal Activity
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in fungicides. Compounds similar to This compound have been studied for their ability to inhibit fungal pathogens affecting crops.
Case Study:
Research has demonstrated that certain triazole derivatives exhibit potent antifungal activity against plant pathogens such as Fusarium and Botrytis. These compounds disrupt fungal cell membrane synthesis, leading to effective disease control in agricultural settings .
Coordination Chemistry
The compound's ability to form coordination complexes with transition metals has been explored in material science. The incorporation of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio) into metal complexes can enhance their stability and reactivity.
Case Study:
Studies have shown that metal complexes formed with triazole derivatives exhibit unique catalytic properties. These materials are being investigated for applications in catalysis and sensor technologies due to their enhanced electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
